molecular formula C20H22O4 B1196625 Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- CAS No. 75225-33-1

Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-

Cat. No. B1196625
CAS RN: 75225-33-1
M. Wt: 326.4 g/mol
InChI Key: IHJFUBOOWFHEMB-UHFFFAOYSA-N
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Description

The compounds 2-Methoxy-4-methylphenol and 2-Methoxybenzaldehyde have been studied. 2-Methoxy-4-methylphenol is a major component of black-ripe table olive aroma and is the major anti-inflammatory compound in bamboo vinegar . 2-Methoxybenzaldehyde is used as a starting material to synthesize corrosion-inhibiting Schiff bases and is also used as a flavor and fragrance ingredient .


Synthesis Analysis

2-Methoxy-4-methylphenol was used in the preparation of renewable bis (cyanate) esters . 2-Methoxybenzaldehyde has been used to examine the acaricidal activity of Periploca sepium oil and its active component against Tyrophagus putrescentiae .


Molecular Structure Analysis

The linear formula for 2-Methoxy-4-methylphenol is CH3OC6H3(CH3)OH and for 2-Methoxybenzaldehyde is CH3OC6H4CHO .


Chemical Reactions Analysis

The kinetics of the reaction of 2-methoxy-4-methylphenol with chlorine atoms was studied . 2-Methoxybenzaldehyde has been used to obtain good enantioselectivities using Cu (OAc) (2)-bis (oxazolines) via hydrogen bonding in an asymmetric Henry reaction .


Physical And Chemical Properties Analysis

2-Methoxy-4-methylphenol has a boiling point of 221-222 °C, a melting point of 5 °C, and a density of 1.092 g/mL at 25 °C . 2-Methoxybenzaldehyde has a boiling point of 238 °C, a melting point of 34-40 °C, and a density of 1.127 g/mL at 25 °C .

Safety And Hazards

2-Methoxy-4-methylphenol has hazard classifications of Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 .

properties

IUPAC Name

2-methoxy-6-(2-methoxy-4-prop-2-enylphenoxy)-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-5-7-14-9-10-16(17(11-14)22-3)24-19-13-15(8-6-2)12-18(23-4)20(19)21/h5-6,9-13,21H,1-2,7-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJFUBOOWFHEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC2=CC(=CC(=C2O)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226192
Record name Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-

CAS RN

75225-33-1
Record name Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075225331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-
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